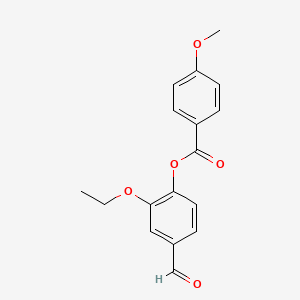![molecular formula C12H16N2O3S B2408920 ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate CAS No. 23822-62-0](/img/structure/B2408920.png)
ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate, commonly known as EPTC, is a selective herbicide that is widely used in agriculture. It belongs to the thiocarbamate group of herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat. EPTC is known for its effectiveness in controlling weeds and its low toxicity to animals and humans.
科学的研究の応用
Chemical Synthesis and Reactions
- Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate is involved in chemical syntheses, particularly in reactions involving lithiation. For example, a study demonstrated the directed lithiation of related carbamate compounds, highlighting their utility in producing substituted products through in-situ reactions with various electrophiles (Smith, El‐Hiti, & Alshammari, 2013).
Crystal Structure and Molecular Interaction
- Research on compounds with a similar structure to ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate has contributed to the understanding of molecular structures and interactions. Studies have revealed how these compounds form stabilized structures through intramolecular hydrogen bonding, offering insights into their crystalline forms and potential applications in materials science (Dolzhenko et al., 2010).
Antimicrobial Applications
- In the realm of antimicrobial research, novel hybrids of sulfonamide carbamates, closely related to ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hussein, 2018).
Food and Beverage Safety
- Ethyl carbamate, closely related to the compound , has been identified as a contaminant in fermented foods and beverages. Research in this area has focused on detecting and mitigating its presence due to its classification as a potential carcinogen. This research is crucial for ensuring food safety and developing methods to reduce or eliminate such contaminants from consumables (Gowd, Su, Karlovsky, & Chen, 2018).
特性
IUPAC Name |
ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-16-10-7-5-9(6-8-10)13-11(18)14-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFSCDCDZTWERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)
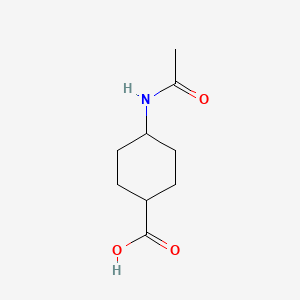
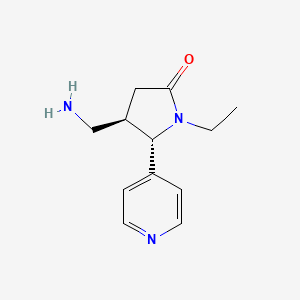
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
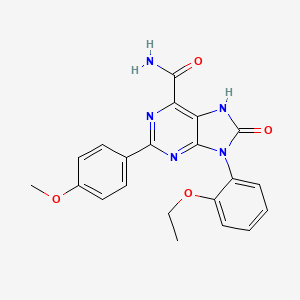
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
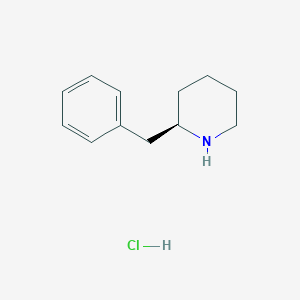
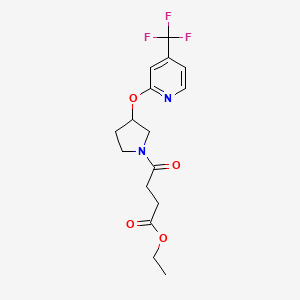
![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
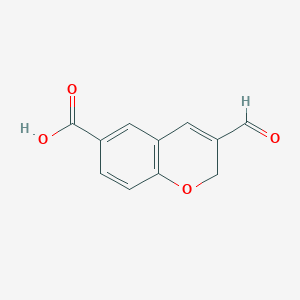
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)
![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)
